molecular formula C16H16N2O2S2 B14152208 N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide CAS No. 4490-97-5

N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide

Cat. No.: B14152208
CAS No.: 4490-97-5
M. Wt: 332.4 g/mol
InChI Key: MFXYHRRPXLOFRZ-UHFFFAOYSA-N
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Description

N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide is an organic compound with the molecular formula C16H16N2O2S2 It is characterized by the presence of two acetamido groups and a disulfide linkage between two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide typically involves the reaction of 2-acetamidophenyl disulfide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The disulfide linkage allows the compound to undergo redox reactions, which can modulate the activity of enzymes and proteins. Additionally, the acetamido groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-acetamidophenyl)disulfide
  • N-(2-acetamidophenyl)-N’-(2-acetamidophenyl)disulfide
  • N-(2-acetamidophenyl)disulfanylbenzamide

Uniqueness

N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide is unique due to its specific structural features, such as the presence of two acetamido groups and a disulfide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

4490-97-5

Molecular Formula

C16H16N2O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide

InChI

InChI=1S/C16H16N2O2S2/c1-11(19)17-13-7-3-5-9-15(13)21-22-16-10-6-4-8-14(16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

MFXYHRRPXLOFRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1SSC2=CC=CC=C2NC(=O)C

Origin of Product

United States

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